molecular formula C11H14N4O B2409095 N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide CAS No. 2411268-10-3

N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide

Cat. No. B2409095
CAS RN: 2411268-10-3
M. Wt: 218.26
InChI Key: OGULGIBDCJGZPE-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are nitrogen-containing heterocyclic compounds that have received a great deal of attention in academics and industry . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One popular approach is the click chemistry approach .


Molecular Structure Analysis

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles . They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .


Chemical Reactions Analysis

The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction has several limitations: formation of a mixture 1,4-disubstituted and 1,5-disubstituted-1,2,3-triazoles, long reaction time and high temperature .


Physical And Chemical Properties Analysis

1,2,3-Triazoles have high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment, and hydrogen bonding ability .

Future Directions

Given the wide range of applications and biological activities of 1,2,3-triazoles, there is significant interest in developing new synthetic methodologies and exploring their potential uses in various fields .

properties

IUPAC Name

N-[3-(triazol-1-ylmethyl)cyclobutyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-2-3-11(16)13-10-6-9(7-10)8-15-5-4-12-14-15/h4-5,9-10H,6-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGULGIBDCJGZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC(C1)CN2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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